1-(2,4-Dimethylphenyl)-3-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)guanidine
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Overview
Description
N-(2,4-DIMETHYLPHENYL)-N’-(6-OXO-4-PHENYL-1,6-DIHYDRO-2-PYRIMIDINYL)GUANIDINE is a complex organic compound that belongs to the class of guanidines This compound is characterized by the presence of a phenyl group, a pyrimidinyl group, and a guanidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-DIMETHYLPHENYL)-N’-(6-OXO-4-PHENYL-1,6-DIHYDRO-2-PYRIMIDINYL)GUANIDINE typically involves multi-step organic reactions. The starting materials often include 2,4-dimethylphenylamine and 4-phenyl-6-oxo-1,6-dihydropyrimidine. The reaction conditions may involve the use of solvents such as ethanol or methanol, and catalysts like acids or bases to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-DIMETHYLPHENYL)-N’-(6-OXO-4-PHENYL-1,6-DIHYDRO-2-PYRIMIDINYL)GUANIDINE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and may include specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce compounds with different functional groups.
Scientific Research Applications
N-(2,4-DIMETHYLPHENYL)-N’-(6-OXO-4-PHENYL-1,6-DIHYDRO-2-PYRIMIDINYL)GUANIDINE has several applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of N-(2,4-DIMETHYLPHENYL)-N’-(6-OXO-4-PHENYL-1,6-DIHYDRO-2-PYRIMIDINYL)GUANIDINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound may exert its effects through binding to these targets and modulating their activity, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(2,4-DIMETHYLPHENYL)-N’-(6-OXO-4-PHENYL-1,6-DIHYDRO-2-PYRIMIDINYL)GUANIDINE include other guanidines with different substituents on the phenyl and pyrimidinyl groups. Examples include:
- N-(2,4-DIMETHYLPHENYL)-N’-(6-OXO-4-METHYL-1,6-DIHYDRO-2-PYRIMIDINYL)GUANIDINE
- N-(2,4-DIMETHYLPHENYL)-N’-(6-OXO-4-ETHYL-1,6-DIHYDRO-2-PYRIMIDINYL)GUANIDINE
Uniqueness
The uniqueness of N-(2,4-DIMETHYLPHENYL)-N’-(6-OXO-4-PHENYL-1,6-DIHYDRO-2-PYRIMIDINYL)GUANIDINE lies in its specific combination of substituents, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C19H19N5O |
---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
1-(2,4-dimethylphenyl)-2-(6-oxo-4-phenyl-1H-pyrimidin-2-yl)guanidine |
InChI |
InChI=1S/C19H19N5O/c1-12-8-9-15(13(2)10-12)21-18(20)24-19-22-16(11-17(25)23-19)14-6-4-3-5-7-14/h3-11H,1-2H3,(H4,20,21,22,23,24,25) |
InChI Key |
NAXGDJAVXOBVMS-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)N/C(=N/C2=NC(=CC(=O)N2)C3=CC=CC=C3)/N)C |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=NC2=NC(=CC(=O)N2)C3=CC=CC=C3)N)C |
Origin of Product |
United States |
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